An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (CAS 754159-15-4)
An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (CAS 754159-15-4)
A Core Intermediate for Advanced Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, CAS number 754159-15-4, a key heterocyclic building block in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its pivotal role in the synthesis of complex pharmaceutical agents, particularly Janus kinase (JAK) inhibitors. This guide emphasizes the causality behind synthetic strategies and the practical application of this versatile intermediate.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor antagonists. 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile emerges as a particularly valuable derivative, combining the stable, N-methylated pyrazole core with a reactive acetonitrile sidechain. This sidechain serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and alkylation, making it an ideal starting point for the construction of more complex molecular architectures. Its structural relevance is particularly noted in the synthesis of targeted therapies, such as Janus kinase (JAK) inhibitors, which are at the forefront of treating autoimmune diseases.[2][3]
Chemical Identity and Physicochemical Properties
2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is a distinct chemical entity with the molecular formula C₆H₇N₃.[4][5] Its fundamental properties are summarized below. While experimental physical data such as melting and boiling points are not consistently reported in the literature, computed properties provide valuable insights for handling and reaction planning.
| Property | Value | Source |
| CAS Number | 754159-15-4 | [4][5] |
| Molecular Formula | C₆H₇N₃ | [4][5] |
| Molecular Weight | 121.14 g/mol | [4] |
| IUPAC Name | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | [4] |
| SMILES | CN1C=C(C=N1)CC#N | [4] |
| Calculated Boiling Point | 262.1±15.0°C at 760 mmHg | [4] |
| Calculated XLogP3 | -0.1 | [4] |
| Topological Polar Surface Area | 41.6 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis Methodologies: A Strategic Approach
While multiple synthetic routes to substituted pyrazoles exist, the synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is not widely detailed in standard literature. However, based on established pyrazole chemistry, a logical and efficient pathway can be proposed starting from more readily available precursors. A plausible and industrially scalable approach involves the functionalization of a pre-formed 1-methyl-1H-pyrazole core.
Proposed Synthetic Pathway
A robust synthesis can be envisioned starting from (1-methyl-1H-pyrazol-4-yl)methanol. This pathway involves a two-step process: conversion of the alcohol to a halide, followed by nucleophilic substitution with cyanide.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, field-proven methodology for the type of transformation described.
Step 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole
-
To a stirred solution of (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The rationale for using thionyl chloride is its effectiveness in converting primary alcohols to chlorides with volatile byproducts (SO₂ and HCl), simplifying workup.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloride intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
-
Dissolve the crude 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (5 volumes).
-
Add sodium cyanide (1.5 eq). The use of a slight excess of cyanide salt ensures the complete conversion of the chloride. A polar aprotic solvent is chosen to solubilize the cyanide salt and promote the Sₙ2 reaction.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile.
Spectroscopic Characterization
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| CH₃ (N-methyl) | ~3.8 |
| CH₂ (methylene) | ~3.7 |
| CH (pyrazole, C5-H) | ~7.4 |
| CH (pyrazole, C3-H) | ~7.5 |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and instrument used.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile lies in the reactivity of its acetonitrile functional group. This group can be readily transformed into other key functionalities, providing access to a wide array of derivatives.
Caption: Reactivity of the acetonitrile moiety.
Hydrolysis to Acetic Acid Derivative
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. A typical procedure involves refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide.[6] This transformation is critical for creating amide linkages or other carboxylic acid derivatives.
Protocol: Hydrolysis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile [6]
-
Add 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (1.0 eq) to a solution of sodium hydroxide (10.0 eq) in distilled water (30 volumes).
-
Stir the reaction mixture at reflux (100 °C) overnight.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction to Ethylamine Derivative
The nitrile can be reduced to the primary amine, 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This opens up pathways to form amides, sulfonamides, and other nitrogen-containing structures.
α-Alkylation
The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the α-position.[7] This provides a powerful method for carbon-carbon bond formation and further molecular elaboration.
Application in Drug Discovery: A Gateway to JAK Inhibitors
The structural motif of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is highly relevant to the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[3] While direct synthesis of commercial drugs from this exact starting material is not explicitly published, its core is a key component of molecules like Baricitinib.
The synthesis of Baricitinib involves the coupling of a pyrazole-containing fragment with an azetidine moiety.[2][8] The pyrazoleacetonitrile structure provides the necessary framework and reactive handle for such coupling reactions, either directly or after conversion to a corresponding amine or carboxylic acid. The development of efficient routes to such pyrazole intermediates is a critical focus of process chemistry in the pharmaceutical industry. The use of this building block allows for a convergent synthesis strategy, which is often more efficient and higher-yielding for complex targets.
Safety and Handling
2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is classified as harmful and requires careful handling in a laboratory setting.[9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[9]
It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its strategic combination of a stable N-methyl pyrazole core and a versatile acetonitrile sidechain makes it an ideal precursor for the synthesis of complex, biologically active molecules. Understanding its synthesis, reactivity, and potential applications, particularly in the context of targeted therapies like JAK inhibitors, is essential for scientists working at the forefront of drug discovery. This guide provides the foundational knowledge required to effectively utilize this powerful synthetic building block.
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